molecular formula C15H22O3 B12785478 cis-Fecapentaene 12 CAS No. 89300-15-2

cis-Fecapentaene 12

Cat. No.: B12785478
CAS No.: 89300-15-2
M. Wt: 250.33 g/mol
InChI Key: CQBOBCAMYWRTNO-UVIJKZMISA-N
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Description

cis-Fecapentaene 12: is a polyunsaturated ether-lipid compound produced by the colonic microflora in humans and pigs. It is known for its genotoxic properties and is found in human feces. This compound has been extensively studied for its potential role in the initiation of colorectal cancer due to its mutagenic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of cis-Fecapentaene 12 involves the purification of its precursors from feces. The process includes a series of extractions and precipitation in organic solvents followed by high-performance liquid chromatography (HPLC). The purified precursor is then hydrolyzed in vitro by a combination of lipase and phospholipase C to produce this compound .

Industrial Production Methods: Most studies focus on laboratory-scale preparation for research purposes .

Chemical Reactions Analysis

Types of Reactions: : cis-Fecapentaene 12 undergoes several types of chemical reactions, including oxidation, alkylation, and reactions with thiols. It reacts directly with glutathione, causing decreased levels of free thiol and formation of oxidized glutathione .

Common Reagents and Conditions: : Common reagents used in reactions with this compound include glutathione and other thiols. The reactions typically occur under conditions that facilitate oxidative and alkylation processes .

Major Products: : The major products formed from these reactions include oxidized glutathione and various DNA adducts, such as DNA-interstrand cross-links and DNA-protein cross-links .

Scientific Research Applications

cis-Fecapentaene 12 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used to study the mechanisms of mutagenesis and carcinogenesis due to its potent genotoxic effects. Researchers have investigated its role in DNA damage, including single-strand breaks, interstrand cross-links, and DNA-protein cross-links . Additionally, it serves as a model compound for studying the interactions between mutagens and cellular components, such as thiols and DNA .

Mechanism of Action

The mechanism of action of cis-Fecapentaene 12 involves its interaction with cellular thiols and DNA. It causes DNA damage through the formation of DNA adducts and oxidative stress. The compound generates active oxygen species (AOS) that contribute to DNA damage, including the formation of 8-hydroxydeoxyguanosine in DNA . The involvement of prostaglandin H synthase and iron in the generation of AOS has also been suggested .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds to cis-Fecapentaene 12 include other fecapentaenes, such as fecapentaene 14. These compounds share similar genotoxic properties and are produced by the colonic microflora .

Uniqueness: : this compound is unique due to its specific structure and the types of DNA damage it induces. While other fecapentaenes also exhibit mutagenic effects, this compound has been extensively studied for its role in colorectal cancer initiation .

Properties

CAS No.

89300-15-2

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

3-[(1Z,3Z,5Z,7Z,9Z)-dodeca-1,3,5,7,9-pentaenoxy]propane-1,2-diol

InChI

InChI=1S/C15H22O3/c1-2-3-4-5-6-7-8-9-10-11-12-18-14-15(17)13-16/h3-12,15-17H,2,13-14H2,1H3/b4-3-,6-5-,8-7-,10-9-,12-11-

InChI Key

CQBOBCAMYWRTNO-UVIJKZMISA-N

Isomeric SMILES

CC/C=C\C=C/C=C\C=C/C=C\OCC(CO)O

Canonical SMILES

CCC=CC=CC=CC=CC=COCC(CO)O

Origin of Product

United States

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